Cyclohexyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanatocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |
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InChI Key |
KQWGXHWJMSMDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO, Array | |
| Record name | CYCLOHEXYL ISOCYANATE | |
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| Record name | CYCLOHEXYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID8025464 | |
| Record name | Isocyanatocyclohexane | |
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Molecular Weight |
125.17 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | CYCLOHEXYL ISOCYANATE | |
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| Record name | Cyclohexyl isocyanate | |
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Boiling Point |
334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C | |
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| Record name | Cyclohexylisocyanate | |
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Flash Point |
120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c. | |
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| Record name | Cyclohexyl isocyanate | |
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Solubility |
Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction | |
| Record name | CYCLOHEXYL ISOCYANATE | |
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Density |
0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98 | |
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Vapor Density |
Relative vapor density (air = 1): 4.3 | |
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Vapor Pressure |
2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C | |
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Color/Form |
Oil | |
CAS No. |
3173-53-3 | |
| Record name | CYCLOHEXYL ISOCYANATE | |
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| Record name | Cyclohexyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | Cyclohexane, isocyanato- | |
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| Record name | Isocyanatocyclohexane | |
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| Record name | Cyclohexyl isocyanate | |
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| Record name | ISOCYANATOCYCLOHEXANE | |
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Melting Point |
-112 °F (NTP, 1992) | |
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Engineering Controls
Engineering controls are physical changes to the workplace that isolate or remove the hazard. They are the preferred and most effective method for minimizing exposure. cdc.govosha.gov
| Engineering Control | Description |
| Enclosure and Isolation | Conducting processes involving cyclohexyl isocyanate within a completely enclosed and ventilated system is a highly effective control measure. nj.govmichigan.gov This can include using glove boxes or isolating the process in a separate, restricted-access area. nj.gov |
| Local Exhaust Ventilation (LEV) | Installing LEV systems at the source of chemical release captures vapors and aerosols before they can enter the worker's breathing zone. nj.govthermofisher.com This is crucial for tasks where complete enclosure is not feasible. |
| Process Automation | Where possible, automating the handling and transfer of liquid this compound, such as using automated pumping systems from storage containers, can significantly reduce the potential for spills and direct contact. nj.gov |
| Chemical Fume Hoods | In laboratory settings, all work with this compound should be conducted inside a properly functioning chemical fume hood. thermofisher.comfishersci.com |
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and intensity of exposure.
Training and Information : All personnel handling cyclohexyl isocyanate must be thoroughly trained on its hazards, safe handling procedures, proper use of personal protective equipment, and emergency response. nj.govosha.gov
Good Work Practices : Implementing standard operating procedures that minimize the generation of aerosols and vapors is essential. This includes keeping containers tightly closed when not in use and cleaning up spills promptly and safely. nj.gov
Hygiene Practices : Workers should wash their hands and any exposed skin thoroughly after handling the chemical and at the end of their shift. nj.gov Contaminated work clothing should be removed promptly and laundered by trained individuals. nj.gov
Emergency Preparedness : Eyewash stations and emergency showers must be readily available in the immediate work area. nj.govthermofisher.com
Personal Protective Equipment Ppe
PPE should be used as a last line of defense when engineering and administrative controls cannot reduce exposure to an acceptable level. michigan.gov The appropriate PPE must be selected based on the specific tasks and potential for exposure.
| PPE Type | Recommendation |
| Respiratory Protection | When engineering controls are insufficient, appropriate respiratory protection is necessary. For isocyanates, supplied-air respirators are often recommended over air-purifying respirators with cartridges, especially where concentrations are high or unknown. cdc.govmichigan.gov |
| Hand Protection | Chemical-resistant gloves should be worn to prevent skin contact. nj.govfishersci.com The specific glove material should be selected based on breakthrough time and permeation rate data from the manufacturer for cyclohexyl isocyanate or similar chemicals. thermofisher.com |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect the eyes from splashes. michigan.govfishersci.com |
| Protective Clothing | Wear appropriate protective clothing, such as lab coats, aprons, or coveralls, to prevent skin contamination. nj.govfishersci.com |
By implementing a comprehensive strategy that combines these control measures, exposure to this compound in both research and industrial environments can be effectively managed and minimized.
Spectroscopic Characterization and Conformational Analysis
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the structural details of cyclohexyl isocyanate. Studies involving variable temperature IR spectra of CHIC dissolved in liquid xenon, as well as IR spectra of the gaseous and solid states, have been recorded. researchgate.net Complementary Raman spectra of the liquid have also been investigated. researchgate.net
These spectroscopic methods have successfully identified the presence of two distinct conformers in the fluid states of CHIC: the equatorial-trans and axial-trans forms. researchgate.net The "trans" designation refers to the linear arrangement of the C-N=C=O group. Vibrational assignments for the normal modes of both conformers have been proposed, supported by ab initio calculations. researchgate.netacs.org
Key vibrational modes for this compound include:
C=O Stretching (Amide I band): This is a strong and prominent band in the IR spectrum, characteristic of the isocyanate group.
N=C=O Asymmetric Stretch: This is another key feature in the IR spectrum.
Cyclohexane (B81311) Ring Vibrations: These include various stretching and bending modes of the C-H and C-C bonds within the cyclohexane ring.
The analysis of these vibrational spectra provides a detailed fingerprint of the molecule, allowing for the differentiation of its conformational isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy in CHIC Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including this compound. ebsco.comcymitquimica.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the context of this compound, NMR spectroscopy can be used to:
Confirm the presence of the cyclohexyl ring and the isocyanate group.
Provide information about the relative orientation of the isocyanate group (axial vs. equatorial) through the analysis of chemical shifts and coupling constants.
While specific detailed NMR data for this compound is not extensively reported in the provided search results, the general principles of NMR spectroscopy are fundamental to its characterization. ebsco.comcymitquimica.com
In Situ NMR Studies of Catalytic Intermediates in Isocyanate Reactions
In situ NMR spectroscopy has proven to be a valuable technique for studying the mechanisms of reactions involving isocyanates. nih.govresearchgate.net For instance, in the phosphine-catalyzed cyclo-oligomerization of alkyl isocyanates, in situ NMR has been used to observe and structurally characterize key catalytic intermediates. researchgate.netelte.hu This is achieved by monitoring the reaction mixture directly within the NMR spectrometer, allowing for the detection of transient species that are crucial to understanding the reaction pathway. researchgate.net
These studies often involve the use of ¹³C-labeled reactants to enhance the signal of key intermediates, confirming their structure and connectivity. elte.hu Temperature-dependent NMR experiments can also provide kinetic and thermodynamic information about the formation and consumption of these intermediates. elte.hu
Microwave Spectroscopy for Conformational Studies of this compound
Microwave spectroscopy offers a high-resolution method for determining the precise rotational constants and, consequently, the detailed molecular structure of gas-phase molecules. This technique has been successfully applied to study the conformational landscape of this compound. researchgate.netresearchgate.netacs.org
Identification and Analysis of Equatorial-Trans Conformers
Microwave spectroscopic studies have definitively identified the equatorial-trans conformer of this compound as the more stable form. researchgate.netresearchgate.net The rotational spectra of this conformer have been extensively measured and analyzed, leading to the determination of its rotational constants. researchgate.net
Table 1: Rotational Constants for the Equatorial-Trans Conformer of this compound
| Rotational Constant | Value (MHz) |
| A | 3546.87(28) |
| B | 936.12(1) |
| C | 839.06(1) |
| Data sourced from experimental microwave spectroscopy studies. researchgate.net |
These experimentally determined rotational constants, in conjunction with ab initio calculations, have allowed for the refinement of the structural parameters of the equatorial-trans conformer. researchgate.net
Enthalpy Differences between Conformers
By studying the temperature dependence of the intensities of vibrational spectral features corresponding to the different conformers, it is possible to determine the enthalpy difference between them. uci.edu For this compound, variable temperature infrared studies have established that the equatorial-trans conformer is more stable than the axial-trans conformer. researchgate.net
An enthalpy difference of 397 ± 40 cm⁻¹ (4.75 ± 0.47 kJ/mol) was determined from the analysis of seven conformer pairs, with the equatorial-trans form being the more stable one. researchgate.netresearchgate.net
Mass Spectrometry (GC-CI-MS) for Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. mdpi.comepa.gov In the context of this compound, GC-MS can be used for its detection and characterization. researchgate.net
Chemical ionization (CI) is a "soft" ionization technique that often results in less fragmentation and a more prominent molecular ion peak compared to electron ionization (EI). nih.govtofwerk.com This can be particularly advantageous for the analysis of molecules like this compound, as it helps in the clear determination of the molecular weight. nist.govnist.gov The use of GC coupled with CI-MS (GC-CI-MS) can provide both the retention time from the GC separation and the mass-to-charge ratio of the molecular ion and its fragments, allowing for a high degree of confidence in the identification of the compound. researchgate.net
While specific GC-CI-MS studies focused solely on this compound were not detailed in the provided search results, the technique is a standard and powerful method for the analysis of such compounds. rsc.orgd-nb.info
Applications of Cyclohexyl Isocyanate in Advanced Materials and Chemical Synthesis
Polymer Science and Engineering Applications
CHIC and its derivatives are extensively utilized in polymer science and engineering to create a wide range of materials with tailored properties.
Synthesis of Polyurethanes and Polyureas utilizing CHIC and its Derivatives
Cyclohexyl isocyanate is a key monomer in the synthesis of polyurethanes (PUs) and polyureas. The reactivity of its isocyanate group with alcohols and amines allows for the formation of urethane (B1682113) and urea (B33335) linkages, respectively, which form the backbone of these polymers. ontosight.ai Aliphatic isocyanates like CHIC are often preferred for applications requiring high stability against light and weathering.
Segmented polyurethanes (SPUs) based on 4,4'-methylenebis(this compound) (HMDI), a derivative of this compound, are synthesized for short-term cardiovascular applications. nih.gov These SPUs are typically composed of hard segments, formed by the reaction of the diisocyanate with a chain extender like 1,4-butanediol (B3395766) (BD), and soft segments, commonly made of polytetramethylene glycol (PTMG). nih.govtandfonline.com This segmented structure imparts a combination of elasticity and strength to the material. rsc.org
The use of aliphatic diisocyanates like HMDI is particularly favored in biomedical applications over aromatic diisocyanates due to the lower toxicity of their degradation products. researchgate.net Research has shown that polyurethane films derived from cycloaliphatic isocyanates exhibit mild cytotoxicity, making them suitable for use as potential biomaterials for medical applications. researchgate.netnih.gov These materials have been investigated for uses such as blood bags, tubing, and coatings for medical devices. mdpi.com
Xylose-based semisynthetic polyurethanes have been developed by reacting 4,4'-methylenebis(this compound) (MCI), xylose, and polyethylene (B3416737) glycol (PEG). researchgate.net These bio-inspired polyurethanes have demonstrated good thermal stability and high adhesion strength, making them promising candidates for tissue adhesive materials. researchgate.net
Table 1: Properties of a Xylose-Based Polyurethane Adhesive
| Property | Value |
| Highest Adhesion Strength (Aluminum Substrate) | 415.0 ± 48.8 kPa |
| Highest Adhesion Strength (Muscle Tissue) | 94.0 ± 2.8 kPa |
| Biodegradation (8 weeks) | 19.96 ± 1.04% |
| Relative Cell Viability | > 86% |
Data sourced from a study on xylose-based semisynthetic polyurethanes containing 15% xylose. researchgate.net
The incorporation of this compound derivatives significantly influences the mechanical and thermal properties of the resulting polymers. In polyimides, for instance, the addition of this compound-modified graphene has been shown to enhance both tensile strength and Young's modulus. researchgate.net This improvement is attributed to the enhanced compatibility and dispersion of the modified graphene within the polyimide matrix. researchgate.net
Table 2: Mechanical Properties of this compound-Modified Graphene/Polyimide Nanocomposite
| Property | Pure Polyimide | 1.0CG/PI Nanocomposite | % Increase |
| Tensile Strength | - | 99.35 MPa | 20.97% |
| Young's Modulus | - | 1.84 GPa | 28.67% |
Data sourced from a study on this compound-modified graphene in a polyimide matrix. researchgate.net
In polyurethanes, the structure of the diisocyanate plays a crucial role in determining the final properties. The use of symmetric diisocyanates can lead to a higher degree of ordering in the hard segments, resulting in increased Young's modulus, hardness, and thermal stability. mdpi.com Polyurethane films synthesized with 4,4'-methylenebis(this compound) have demonstrated good thermal stability. researchgate.net
The tribological properties of composites can also be improved. The friction coefficient and wear rate of a polyimide composite containing this compound-modified graphene were significantly reduced compared to pure polyimide. researchgate.net This enhancement is due to the combined effects of improved mechanical and thermal properties and the self-lubricating nature of the modified graphene. researchgate.net
There is a growing interest in developing bio-based polyurethanes to reduce reliance on petrochemicals. mdpi.com These "greener" PUs can be synthesized using polyols derived from renewable resources like vegetable oils and isocyanates from bio-based sources. mdpi.com
Research has explored the synthesis of bio-inspired polyurethanes using 4,4'-methylenebis(this compound) (MCI), polyethylene glycol (PEG), and natural compounds like chlorogenic acid and xylose. researchgate.net These materials have shown promising biodegradability. For example, polyurethanes containing chlorogenic acid were observed to be biodegradable in the range of 19-24% over 8 weeks. researchgate.net Similarly, a xylose-containing polyurethane demonstrated a biodegradation of approximately 20% after 8 weeks. researchgate.netacs.org
The degradation of polyurethanes is influenced by their chemical structure. For instance, polyurethanes prepared from aliphatic diisocyanates tend to have a higher degradation rate than those made from aromatic diisocyanates. researchgate.net The incorporation of hydrophilic segments, such as polyethylene glycol, can also enhance the biodegradability of polyesters and, by extension, polyurethanes. researchgate.net
Compatibilization Strategies in Wood-Polymer Composites
Isocyanates, including this compound derivatives, are utilized as compatibilizers in wood-polymer composites (WPCs) to improve the adhesion between the hydrophilic wood fibers and the hydrophobic polymer matrix. researchgate.netswst.org The high reactivity of the isocyanate group allows it to form covalent bonds with the hydroxyl groups present in cellulose (B213188) and lignin, the main components of wood. researchgate.net This chemical coupling enhances the interfacial adhesion, leading to improved mechanical properties of the composite material. swst.org
The use of isocyanates is a promising approach to enhance the performance of WPCs, which are increasingly used in various industries such as automotive and construction. grafiati.com
Surface Modification of Cellulose and Nanocellulose using Isocyanates
Isocyanates are effective agents for the surface modification of cellulose and nanocellulose. mdpi.comijarm.com This modification is carried out to alter the surface properties of these materials, primarily to improve their compatibility with nonpolar polymer matrices for the creation of reinforced composites. mdpi.comijarm.com The reaction between the isocyanate group and the hydroxyl groups on the surface of cellulose and nanocellulose is a key aspect of this modification. researchgate.netnih.gov
To reduce the hydrophilicity of cellulose, it has been reacted with various isocyanates, including this compound. mdpi.com This surface functionalization leads to a significant improvement in the mechanical properties and a reduction in the water uptake of the resulting composites. mdpi.com The modification can be performed either by pre-treating the cellulose or during the compounding process. mdpi.com
Pharmaceutical and Agrochemical Synthesis
This compound is a pivotal intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. nih.govgoogle.compatsnap.com Its utility lies in its ability to introduce a cyclohexyl urea or carbamate (B1207046) moiety into a molecule, functionalities that are common in a wide range of bioactive compounds. google.comexo-ricerca.it Specific applications include the production of the herbicide hexazinone (B1673222) and the antidiabetic medication glimepiride. google.comnih.govnj.gov
The reaction of this compound with amines and alcohols respectively yields cyclohexyl ureas and carbamates. nih.gov This reaction is a cornerstone of its use in medicinal and agrochemical chemistry, as these functional groups are integral to the structure and activity of many therapeutic agents and pesticides. google.comexo-ricerca.itrsc.org The urea functionality, in particular, is increasingly utilized in drug design to establish key interactions with biological targets and to optimize drug-like properties. exo-ricerca.it
A notable example is the synthesis of novel benzimidazole (B57391) urea derivatives. In one study, a derivative bearing a cyclohexyl group (compound 3d) was synthesized by reacting the appropriate benzimidazole precursor with this compound. nih.gov This compound was evaluated for its biological activity and showed potential as an inhibitor of key enzymes. nih.gov Similarly, reacting this compound with specific aziridine (B145994) precursors has been used to generate urea derivatives with antimicrobial properties. nih.govmdpi.com
A significant challenge in drug development is overcoming the poor bioavailability of active pharmaceutical ingredients, which can be due to low membrane permeability and poor absorption. nih.govsemanticscholar.org The prodrug approach, where a drug is chemically modified to form an inactive derivative that converts back to the active parent drug in the body, is a widely used strategy to address this. nih.govnj.govnoaa.gov
Isocyanates are valuable reagents in the design of such prodrugs. nih.gov Specifically, converting a drug's active functional group (like an amine or alcohol) into a carbamate derivative can enhance its pharmacokinetic profile. nih.govnih.gov The carbamate group can increase the lipophilicity of a drug, which in turn enhances its ability to permeate across cellular membranes, leading to improved absorption. nih.gov This strategy has been successfully employed to improve the oral bioavailability of various drugs. nih.gov
While research may not always single out this compound specifically, the formation of cyclohexyl carbamates from CHIC is a direct application of this principle. By attaching a cyclohexyl carbamate moiety to a drug molecule, its permeability and absorption can be enhanced. This is a key strategy in medicinal chemistry to improve the efficacy of orally administered medications. acs.orgnih.gov
Research into urea derivatives synthesized from this compound has yielded compounds with a range of biological activities. nih.gov These derivatives are prevalent in molecules designed as enzyme inhibitors and selective receptor modulators. rsc.org
One area of investigation is in metabolic diseases. A series of novel benzimidazole ureas were synthesized, including a compound derived from this compound (compound 3d: 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclohexylurea). nih.gov This compound demonstrated moderate inhibitory activity against α-amylase and α-glucosidase, two enzymes involved in carbohydrate digestion and glucose absorption. nih.gov
Another field of research is in anti-infective agents. Scientists have synthesized aziridine derivatives of urea and thiourea (B124793) and screened them for antimicrobial activity. nih.gov In these studies, a urea derivative (compound 3s) was created from (S)-2-isopropylaziridine and this compound. nih.govmdpi.com The biological evaluation of this and related compounds helps to establish structure-activity relationships, indicating that the presence and nature of the urea group are critical factors for antibacterial properties. mdpi.com
Table 2: Examples of Bioactive Urea Derivatives from this compound
| Derivative Class | Specific Compound Example | Synthesis Reactants | Investigated Biological Activity |
| Benzimidazole Urea | 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclohexylurea | 2-(1H-benzoimidazol-2-yl)aniline + this compound | α-amylase and α-glucosidase inhibition nih.gov |
| Aziridine Urea | 1-((S)-2-isopropylaziridin-1-yl)-3-cyclohexylurea | (S)-2-isopropylaziridine + this compound | Antimicrobial activity nih.govmdpi.com |
Catalysis and Organic Synthesis
The synthesis of isocyanates and their subsequent reactions are central to many industrial chemical processes. The development of novel catalytic systems is driven by the need for more efficient, selective, and environmentally sustainable methods.
Historically, isocyanate production has relied on the use of highly toxic phosgene (B1210022). A major focus of modern catalysis research is the development of non-phosgene routes. This includes catalyzed carbonylation of nitroaromatic compounds using transition metal complexes, such as those from Group VIII, as an alternative pathway to isocyanates. Furthermore, research into heterogeneous catalysts, like metal-organic frameworks (MOFs), aims to replace homogeneous systems to simplify catalyst recovery and product purification.
Catalysis is also crucial for reactions using isocyanates. For example, novel catalytic systems have been developed for the hydroamination of isocyanates to produce urea derivatives. One such system employs an earth-abundant, non-toxic binuclear aluminum complex, which facilitates the selective synthesis of ureas from isocyanates and secondary amines under mild, room-temperature conditions.
Other advanced catalytic methods explore the merger of different catalytic processes. For instance, the combination of amino radical transfer (ART) with copper catalysis has enabled new C-N bond-forming reactions. While not using this compound directly as a reactant, these systems have been successfully applied to cyclohexyl-containing substrates, such as cyclohexyl boronic acid pinacol (B44631) ester, to synthesize complex amine derivatives, highlighting the ongoing innovation in catalytic reactions involving related structural motifs.
Intermediates in Multi-component Reactions
This compound, a highly reactive chemical species, serves as a pivotal intermediate and reactant in a variety of multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The isocyanate group (-N=C=O) in this compound is a powerful electrophile, enabling its participation in the formation of crucial intermediates that lead to the construction of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. Its role is multifaceted, ranging from being a key building block that is incorporated into the final structure to acting as a transient intermediate formed in situ during the reaction cascade.
In several classic MCRs, an isocyanate moiety is not a starting material but is formed as a transient intermediate that rapidly undergoes further reaction. A prime example is the Bucherer–Bergs reaction , a multicomponent synthesis for producing hydantoins from a carbonyl compound (like a ketone), a cyanide source (e.g., potassium cyanide), and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The established mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid. wikipedia.org This intermediate undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges to the stable hydantoin (B18101) product through a key isocyanate intermediate . alfa-chemistry.comwikipedia.orgyoutube.comnih.govjsynthchem.com Although this compound is not added externally here, its formation and subsequent intramolecular reaction are central to the mechanism that forges the final heterocyclic ring. nih.gov
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino carboxamide adducts. nih.govbas.bg These Ugi adducts are stable intermediates that can be further elaborated in subsequent steps. This compound can be employed in post-Ugi modifications to construct more complex heterocyclic systems.
In one such strategy, Ugi adducts prepared using trichloroacetic acid as the acid component are treated with a base to induce cyclization. The highly electrophilic nature of the trichloroacetamide (B1219227) group in the Ugi intermediate facilitates an intramolecular nucleophilic attack, leading to the formation of 1,3,5-trisubstituted hydantoins. thieme-connect.com In related methodologies, products from an Ugi reaction can be treated with an excess of an isocyanate, such as this compound, to generate hydantoin-based scaffolds and other complex fused heterocycles. frontiersin.orgresearchgate.net This sequential approach, combining an MCR with a subsequent cyclization step involving an isocyanate, highlights the utility of Ugi products as versatile intermediates for further diversification.
This compound has been utilized as a key starting material in a palladium-catalyzed four-component reaction to synthesize novel uracil (B121893) derivatives, a class of pyrimidinones. In a documented example, 2-chloro-1-phenylethan-1-one, this compound, p-toluidine (B81030), and carbon monoxide are combined in the presence of a palladium catalyst. mdpi.com
The proposed mechanism involves two simultaneous key steps. First, the palladium catalyst facilitates the carbonylation of the α-chloroketone to form a reactive β-ketoacylpalladium intermediate. Concurrently, this compound reacts with p-toluidine in a nucleophilic addition to form an asymmetrical urea in situ. mdpi.com This urea derivative then acts as a nucleophile, undergoing acylation by the palladium intermediate, followed by cyclization and dehydration to yield the final 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com This reaction demonstrates the role of this compound in forming a crucial urea intermediate that is incorporated into the final heterocyclic product.
Table 1: Palladium-Catalyzed Four-Component Synthesis of a Uracil Derivative mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Reagents | Product |
| 2-Chloro-1-phenylethan-1-one | This compound | p-Toluidine | Carbon Monoxide (CO) | Pd(OAc)₂, PPh₃, NEt₃ | 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
Transition-metal-catalyzed reactions that functionalize C-H bonds are powerful tools in modern synthesis. This compound serves as an efficient coupling partner in Rhodium(III)-catalyzed MCRs for the direct amidation of aryl and vinyl C-H bonds. nih.govorganic-chemistry.org In this process, an anilide or enamide, containing an N-acyl directing group, reacts with this compound in the presence of a rhodium catalyst, such as Cp*Rh(MeCN)₃₂, to form N-acyl anthranilamides or β-enamine amides, respectively. nih.govorganic-chemistry.orgnih.gov
The reaction proceeds via a C-H activation mechanism, where the rhodium catalyst coordinates to the directing group and facilitates the cleavage of a nearby C-H bond, forming a rhodacycle intermediate. This intermediate then undergoes insertion with the C=N bond of the this compound, followed by protodemetalation to yield the final amide product and regenerate the active catalyst. organic-chemistry.org These reactions are notable for their high atom economy and for providing direct access to valuable synthetic intermediates that can be further cyclized to form quinazolinone and pyrimidinone heterocycles. nih.gov
Table 2: Scope of Rh(III)-Catalyzed Amidation with Various Isocyanates nih.gov
| Substrate (Anilide) | Isocyanate | Catalyst System | Product | Yield (%) |
| N-pivaloyl-p-toluidine | Phenyl isocyanate | CpRh(MeCN)₃₂ | N-pivaloyl-N'-phenyl-2-amino-5-methylbenzamide | 92 |
| N-pivaloyl-p-toluidine | This compound | CpRh(MeCN)₃₂ | N-pivaloyl-N'-cyclohexyl-2-amino-5-methylbenzamide | 96 |
| N-pivaloyl-p-toluidine | n-Butyl isocyanate | CpRh(MeCN)₃₂ | N-pivaloyl-N'-butyl-2-amino-5-methylbenzamide | 84 |
| N-pivaloyl-p-toluidine | 1-Adamantyl isocyanate | CpRh(MeCN)₃₂ | N-pivaloyl-N'-adamantyl-2-amino-5-methylbenzamide | 40 |
This compound also participates in three-component reactions for the synthesis of 1,3,4-oxadiazoles. In a notable example, various benzoic acids, (N-isocyanimino)triphenylphosphorane, and this compound react in a one-pot procedure under mild conditions. researchgate.net This reaction proceeds via an aza-Wittig type reaction followed by interception of an intermediate with the isocyanate, leading to the formation of 5-aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides in high yields. This method showcases the versatility of this compound in constructing five-membered heterocyclic rings through convergent MCRs. researchgate.net
Toxicological and Environmental Research on Cyclohexyl Isocyanate
Mechanism of Toxicity of Isocyanates, including CHIC
The toxicity of isocyanates, including CHIC, is primarily attributed to the high reactivity of the isocyanate group (-N=C=O). europa.eu While specific mechanistic studies on CHIC are limited, the general understanding of isocyanate toxicity provides a framework for its potential effects. epa.govnih.gov The toxic effects of CHIC are similar to those induced by the well-studied methyl isocyanate, including respiratory tract irritation and the potential for delayed lethality. epa.govnih.gov
Respiratory Tract Irritation and Sensitization Mechanisms
Inhalation of isocyanates like CHIC can lead to severe irritation of the mucous membranes of the respiratory tract. ku.edu.trnj.gov This irritation can manifest as coughing, wheezing, and shortness of breath. nj.gov At high concentrations, isocyanates can cause chemical burns to the respiratory tract and may lead to life-threatening pulmonary edema. ku.edu.trhaz-map.com
A significant concern with isocyanate exposure is the potential for sensitization. ku.edu.trthermofisher.com Exposure to even low concentrations can lead to an allergic-like reaction in the respiratory system, a condition often referred to as isocyanate-induced asthma. europa.eunj.gov Once an individual is sensitized, subsequent exposure to even minute amounts of the substance can trigger severe asthma attacks. nj.gov Although no validated animal model is currently available to definitively assess respiratory sensitization for all isocyanates, the known reactivity of these compounds suggests that respiratory sensitization is a likely outcome of exposure. europa.eu
Protein Binding and Cellular Effects
The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups found in biological macromolecules, such as the amine and thiol groups in proteins. This binding to proteins is a key aspect of their mechanism of toxicity. scialert.netwikipedia.org When a xenobiotic, or foreign chemical, enters the body, its interaction with proteins can determine its beneficial or harmful effects. scialert.net The unbound fraction of a chemical is typically the portion that exhibits pharmacological or toxicological effects, as well as the portion that can be metabolized and excreted. wikipedia.org
The binding of isocyanates to proteins can alter the protein's structure and function, leading to cellular damage. psu.edu For instance, CHIC has been shown to inhibit the activity of calmodulin, a calcium-binding protein involved in numerous cellular processes. nih.gov This interaction is thought to contribute to the carbamoylating toxicity observed with some nitrosourea-based chemotherapy drugs, of which CHIC is a hydrolysis product. The binding of chemicals to proteins, particularly blood proteins like albumin and lipoproteins, can also influence their distribution throughout the body. scialert.netwikipedia.org
Systemic Effects and Delayed Lethality
Beyond the immediate effects on the respiratory system, isocyanate exposure can lead to systemic effects, potentially impacting organs such as the liver and kidneys. ku.edu.tr Ingestion of CHIC can cause severe burns to the gastrointestinal tract and may lead to perforation. ku.edu.tr The available data suggest that CHIC and other similar monoisocyanates can cause delayed lethality, a phenomenon also observed with methyl isocyanate. epa.govnih.gov Systemic toxicity may occur at concentrations lower than those that cause noticeable irritation, highlighting the insidious nature of isocyanate exposure. epa.govnih.gov
Environmental Fate and Degradation Pathways
The environmental fate of CHIC is largely governed by its chemical reactivity, particularly its reaction with water and atmospheric components. nih.gov
Hydrolysis in Aqueous and Moist Soil Environments
Isocyanates readily undergo hydrolysis in the presence of water. nih.govoecd.org When released into water or moist soil, CHIC is expected to hydrolyze, forming a carbamic acid which is unstable and further degrades. nih.gov This rapid hydrolysis is considered the dominant environmental fate process for CHIC in these environments, precluding significant adsorption to sediment or bioaccumulation. nih.gov The half-life for the hydrolysis of a similar compound, 4,4'-methylenedicyclohexyl diisocyanate, in a water/acetonitrile mixture was determined to be approximately 2 hours. oecd.org Due to this rapid hydrolysis, biodegradation is not considered a primary degradation pathway for isocyanates in aquatic systems. alipa.orgeuropa.eu
Reactivity with OH Radicals in the Atmosphere
If released into the air, CHIC is expected to exist solely as a vapor. nih.gov In the atmosphere, the primary degradation pathway for vapor-phase CHIC is reaction with photochemically-produced hydroxyl (OH) radicals. nih.govharvard.eduniwa.co.nz These highly reactive radicals are known as the "detergent of the atmosphere" because they are responsible for oxidizing a wide range of pollutants. harvard.eduniwa.co.nz The estimated atmospheric half-life for the reaction of CHIC with OH radicals is about 13 hours. nih.gov This relatively short half-life suggests that CHIC will be removed from the atmosphere on a regional scale. ca.gov CHIC is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov
Biodegradability in Aqueous Systems and Soil
Research into the biodegradability of cyclohexyl isocyanate in aqueous and soil environments is limited. The rapid hydrolysis of isocyanates in the presence of water is the predominant environmental fate process. nih.gov This swift reaction to form a carbamic acid means that other processes like biodegradation are less significant. nih.govalipa.org
While specific biodegradation data for this compound in soil or water were not available, studies on related isocyanate compounds provide some insight. For instance, 3-isocyanatomethyl-3,5,5-trimethylthis compound homopolymer was found to be not readily biodegradable in aqueous systems, with 0.0% degradation observed after 28 days in one study. alipa.org Similarly, its hydrolysis product, 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is also not readily biodegradable. oecd.org The rapid hydrolysis of these compounds is considered the primary degradation pathway, making biodegradation a less relevant factor in their environmental persistence. alipa.orgnih.govunilogcorp.com The structure of the polyurethane, particularly the presence of aliphatic versus aromatic diisocyanates, can influence biodegradability, with aliphatic diisocyanates generally leading to more biodegradable polymers. nih.gov
The table below summarizes the biodegradability of related isocyanate compounds.
Biodegradability of Related Isocyanate Compounds
| Compound | Biodegradability Finding | Source |
|---|---|---|
| 3-isocyanatomethyl-3,5,5-trimethylthis compound homopolymer | Not readily biodegradable (0% degradation in 28 days). | alipa.org |
| 3-aminomethyl-3,5,5-trimethylcyclohexylamine | Not readily biodegradable (8% degradation after 28 days). | oecd.org |
| 1,1'-Methylenebis (isocyanatobenzene) | Not readily biodegradable. | unilogcorp.com |
Volatilization from Water Surfaces
Volatilization is another key process influencing the environmental fate of this compound. Based on an estimated Henry's Law constant of 1.7 x 10⁻³ atm-cu m/mole, volatilization from moist soil and water surfaces is expected to be a significant process. nih.gov The estimated volatilization half-lives for a model river and a model lake are 4 hours and 5 days, respectively. nih.gov
However, the rapid hydrolysis of isocyanates in water competes with volatilization. nih.gov For some related isocyanates like bis(4-isocyanatocyclohexyl)methane (B1208950) and 3-isocyanatomethyl-3,5,5-trimethylthis compound, hydrolysis is so rapid that volatilization is not considered an important environmental fate process. nih.govoecd.org
The table below presents the estimated volatilization half-lives for this compound.
Estimated Volatilization Half-Lives for this compound
| Environment | Estimated Half-Life | Source |
|---|---|---|
| Model River | 4 hours | nih.gov |
| Model Lake | 5 days | nih.gov |
Advanced Toxicological Assessment Methodologies
Toxicogenomics, the study of how genomes respond to toxic substances, offers a powerful tool for understanding the mechanisms of toxicity and for predicting the potential adverse effects of chemicals like this compound. nih.govnih.govekb.eg By analyzing changes in gene expression, researchers can identify molecular patterns that serve as biomarkers for toxicity. ekb.eg This approach can help in classifying compounds, elucidating mechanisms of action, and assessing risk. nih.govnih.gov
The toxicological evaluation of this compound and related compounds relies on a combination of in vitro (laboratory) and in vivo (animal) studies. europa.euresearchgate.net In vitro tests, often conducted as a preliminary screening, are crucial for assessing cytotoxicity and hemocompatibility before proceeding to in vivo applications. researchgate.net These studies can help determine the dose-response relationship and provide insights into the mechanisms of toxicity at the cellular level. nih.gov
In vivo studies in animal models are essential for investigating the physiological and biochemical effects of a substance in a living organism. nih.gov For isocyanates, inhalation is a primary route of exposure, and studies often involve nose-only inhalation exposure in rats to assess respiratory tract toxicity. oecd.orgoecd.org Key endpoints in these studies include the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for establishing safe exposure limits. nih.gov For instance, a subchronic inhalation study on 3-isocyanatomethyl-3,5,5-trimethylthis compound in rats identified a NOAEC of 0.27 mg/m³ for local irritant effects in the respiratory tract. europa.eu
The table below summarizes key parameters from toxicity studies of related isocyanates.
Toxicity Study Parameters for Related Isocyanates
| Compound | Study Type | Species | Key Finding | Source |
|---|---|---|---|---|
| 3-Isocyanatomethyl-3,5,5-trimethylthis compound | Subchronic Inhalation | Rat | NOAEC for local respiratory effects: 0.27 mg/m³ | europa.eu |
| 4,4´-Methylenedicyclohexyl diisocyanate | Developmental Toxicity (Inhalation) | Rat | NOAEL(developmental): 6 mg/m³/day | oecd.org |
| 3-Isocyanatomethyl-3,5,5-trimethylthis compound | Developmental Toxicity (Inhalation) | Rat | NOAEL for maternal and developmental toxicity: 0.929 mg/m³ | oecd.org |
Developmental toxicity studies are critical for assessing the potential of a substance to cause adverse effects on a developing organism. For isocyanates, these studies often involve inhalation exposure during gestation. oecd.orgoecd.org
While no specific inhalation developmental toxicity data for this compound in animals were found, a study on the related compound 3-isocyanatomethyl-3,5,5-trimethylthis compound showed no adverse developmental effects in rats at concentrations up to 0.929 mg/m³. oecd.org At a higher, maternally toxic dose of 4.536 mg/m³, effects on the respiratory tract and reduced body weight gain were observed in the mothers, but there were no treatment-related fetal malformations. oecd.org
Another study on 4,4´-methylenedicyclohexyl diisocyanate found increased incidences of heart and brain abnormalities in rat fetuses at a maternally toxic concentration of 36 mg/m³. oecd.org The NOAEL for developmental toxicity in this study was determined to be 6 mg/m³. oecd.org These studies on related compounds provide valuable information for understanding the potential developmental toxicity of this compound.
Occupational and Environmental Exposure Research
Occupational exposure to this compound can occur through inhalation and dermal contact in workplaces where it is produced or used as a chemical intermediate for agricultural and pharmaceutical products. nih.govnj.gov The pungent odor of this compound can serve as a warning of exposure. nih.gov
Monitoring workplace exposure is crucial for protecting worker health. nj.gov This can involve collecting personal and area air samples. nj.gov For isocyanates in general, biological monitoring, such as analyzing metabolites in urine, can be a valuable tool to assess exposure from all routes. researchgate.net
While no specific occupational exposure limits have been established for this compound, safe work practices are essential. nj.gov This includes using local exhaust ventilation, wearing protective clothing, and having emergency eye wash and shower facilities available. nj.gov Research on related isocyanates, such as dicyclohexylmethane-4,4'-diisocyanate, has shown the potential for dermal sensitization in workers. researchgate.net
Environmental release of this compound can occur through various waste streams from its production and use. nih.gov Due to its rapid hydrolysis, aquatic exposure is expected to be limited. oecd.org
Exposure Monitoring and Risk Assessment
Effective risk assessment for this compound hinges on accurate exposure monitoring, a process that involves evaluating both airborne concentrations and biological uptake. Although specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like the Occupational Safety and Health Administration (OSHA) in the United States, a comprehensive risk assessment is crucial due to its hazardous properties, including its potential to cause respiratory sensitization and irritation. nj.govnih.govcdc.gov
Exposure to this compound in the workplace can occur through both inhalation and dermal contact. nih.gov Therefore, monitoring strategies should ideally encompass both air sampling and biological monitoring to provide a complete picture of an individual's exposure.
Air Sampling Techniques
Air monitoring for isocyanates, including this compound, presents analytical challenges due to their high reactivity. aioh.org.au Various methods have been developed to capture and stabilize these compounds for analysis. A common approach involves drawing a known volume of air through a filter treated with a derivatizing agent. osha.govosha.gov
Several analytical techniques are available for detecting airborne isocyanate vapors, including colorimetry, amperometry, and high-performance liquid chromatography (HPLC). rsc.org HPLC, often coupled with a fluorescence or ultraviolet (UV) detector, is a widely used and sensitive method for quantifying derivatized isocyanates. osha.govrsc.org
The table below outlines common air sampling methodologies that can be applied to monitor this compound levels.
| Sampling Method | Description | Analysis Technique | Key Considerations |
| Coated Filter Sampling | Air is drawn through a glass fiber filter coated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (B128488) (1-2PP), contained in a cassette. osha.govosha.gov The agent reacts with the isocyanate to form a stable derivative. | High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. osha.govrsc.org | This method can be used for personal or area sampling. The filter should be handled carefully and stored under refrigerated conditions before use. osha.gov |
| Impinger Sampling | Air is bubbled through a liquid collection medium containing a derivatizing reagent. | HPLC | This method can be effective but may be more cumbersome for personal sampling compared to filter-based methods. |
| Diffusive Samplers | These devices collect airborne contaminants via diffusion onto a sorbent medium without the need for a pump. | Gas Chromatography (GC) or HPLC after solvent desorption. thermofisher.com | Useful for long-term (TWA) monitoring and can be less intrusive for workers. |
Biological Monitoring
Biological monitoring provides an assessment of the total body burden of a chemical by measuring the substance or its metabolites in biological samples, such as urine or blood. aioh.org.aufiocruz.br This approach is particularly valuable for isocyanates as it accounts for exposure from all routes, including dermal absorption, which may not be fully captured by air sampling alone. aioh.org.aunih.gov
For isocyanates, biological monitoring typically involves the analysis of their corresponding diamine metabolites in urine. aioh.org.auhse.gov.uk The body metabolizes inhaled or absorbed isocyanates, and the resulting diamines are excreted. hse.gov.ukhsl.gov.uk A correlation exists between the level of isocyanate exposure and the concentration of these metabolites in urine. nih.govhse.gov.uk This makes it a useful tool for assessing the effectiveness of control measures and personal protective equipment. aioh.org.auhsl.gov.uk
Risk Assessment
Given the absence of specific OELs for this compound, a qualitative risk assessment approach is necessary. This involves considering the substance's inherent hazards, the potential routes and duration of exposure, and the quantities used in the workplace. nj.gov The primary health concerns associated with this compound exposure are respiratory irritation and the development of allergic sensitization, which can lead to occupational asthma. nj.govnih.gov Therefore, the goal is to minimize exposure to the lowest practicable level. fiocruz.br A thorough risk assessment should also evaluate the potential for skin contact, which can contribute to sensitization. cdc.gov
Future Directions and Emerging Research Frontiers
Sustainable Synthesis of Cyclohexyl Isocyanate
The chemical industry is increasingly focused on developing environmentally friendly and sustainable methods for producing essential compounds. For this compound, future research is geared towards greener synthesis routes that minimize hazardous waste and energy consumption. One promising avenue is the exploration of non-phosgene routes, which avoid the use of highly toxic phosgene (B1210022) gas, a traditional reactant in isocyanate synthesis.
Another key area is the development of catalytic systems that enable milder reaction conditions, such as lower temperatures and pressures. These catalysts could also improve selectivity, leading to higher yields of CHIC and fewer byproducts. Research into renewable feedstocks as starting materials for CHIC synthesis is also gaining traction, aiming to reduce the reliance on fossil fuels. The overarching goal is to create a circular economy model for CH-IC production, where waste is minimized and resources are used efficiently.
Advanced Materials Design with Tailored CHIC-based Polymers
This compound is a crucial building block in the synthesis of polyurethanes and other polymers. Future research will focus on designing advanced materials with precisely controlled properties by tailoring the structure of CHIC-based polymers. This includes the development of novel block copolymers where CHIC-containing segments are combined with other polymer blocks to create materials with unique self-assembly behaviors and morphologies. worldscientific.commdpi.com For instance, thermoplastic polyurethane (TPU) block copolymers derived from 4,4′-methylenebis(this compound) have been the subject of investigation. google.comgoogleapis.com
These tailored polymers could find applications in a wide range of fields, from high-performance elastomers and coatings to advanced drug delivery systems and tissue engineering scaffolds. scientific.netmdpi.comresearchgate.net The ability to fine-tune the mechanical, thermal, and biodegradable properties of these materials by manipulating the polymer architecture opens up a vast design space for materials scientists. mdpi.comresearchgate.netrsc.org
In-depth Mechanistic Studies of CHIC Reactions
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing processes and developing new applications. Future research will employ a combination of advanced experimental techniques and computational modeling to unravel the intricate details of CHIC's reactivity.
Kinetic studies will continue to be important for understanding how different factors, such as catalysts, solvents, and the structure of reactants, influence the rate and outcome of reactions involving CHIC. msu.rukuleuven.bersc.orgacs.orgscite.aicdnsciencepub.comgrafiati.com For example, the kinetics of the reaction between CHIC and alcohols to form urethanes have been a subject of interest. msu.ruacs.org
Computational chemistry, particularly density functional theory (DFT), will play an increasingly significant role in elucidating reaction pathways and transition states. researchgate.netnih.govcsic.esacs.orgfnkcrr.rutue.nl These theoretical studies can provide insights that are difficult to obtain through experiments alone, such as the precise geometry of intermediates and the energetic barriers of different reaction channels. researchgate.netcsic.esacs.org The study of cycloaddition reactions involving isocyanates is one area where computational methods have been applied. csic.esacs.orgnih.govrsc.orglibretexts.orgresearchtrends.net
Comprehensive Toxicological and Ecotoxicological Profiling
Ensuring the safe handling and use of this compound and its derivatives is of paramount importance. Future research will focus on generating a comprehensive toxicological and ecotoxicological profile for CHIC. This includes in-depth studies on its potential health effects, such as respiratory and dermal sensitization, as well as its long-term impacts on various organisms and ecosystems. epa.govnj.govku.edu.trthermofisher.comepa.gov
Understanding the environmental fate of CHIC, including its persistence, bioaccumulation, and degradation pathways, is also a critical area of investigation. epa.govoecd.org This knowledge will inform the development of risk assessment strategies and guidelines for the safe production, transportation, and disposal of CHIC-containing materials. The ecotoxicity of isocyanates and their hydrolysis products is a key consideration in this research. epa.govoecd.org
Novel Biomedical and Pharmaceutical Applications
The unique reactivity of the isocyanate group makes this compound an attractive candidate for various biomedical and pharmaceutical applications. Future research will explore the development of novel CHIC-based materials for use in drug delivery, tissue engineering, and medical devices. scientific.netmdpi.comresearchgate.netrsc.org
For instance, biodegradable polyurethanes derived from aliphatic or cycloaliphatic isocyanates like 4,4′-methylenebis(this compound) (H12MDI) are being investigated for their potential in creating biocompatible and degradable scaffolds for tissue regeneration. scientific.netresearchgate.netrsc.org The ability to tailor the degradation rate and mechanical properties of these materials is a key advantage. rsc.org Furthermore, the use of isocyanate-derived aerogels for drug release is an emerging area of research. rsc.orgrsc.orgresearchgate.net
Integration of Computational Chemistry and Machine Learning in CHIC Research
The convergence of computational chemistry and machine learning is set to revolutionize research in materials science and chemistry. In the context of this compound, these powerful tools can accelerate the discovery and design of new materials and processes.
Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties of CHIC-based polymers, identify optimal reaction conditions, and even suggest novel molecular structures with desired functionalities. rsc.orgrsc.orgresearchgate.netnih.govmdpi.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. rsc.orgrsc.org
Computational chemistry will continue to provide the fundamental data needed to train these machine learning models, creating a synergistic relationship that will drive innovation in CHIC research. researchgate.netnih.govchemrxiv.orgehu.es For example, quantum chemical calculations can provide insights into reaction mechanisms that can then be used to develop more accurate predictive models. fnkcrr.rutue.nl
Q & A
Q. What are the optimal synthetic routes for cyclohexyl isocyanate, and how can reaction conditions be systematically optimized?
Methodological Answer: this compound is synthesized via the reaction of cyclohexylamine with phosgene or via catalytic methods using safer alternatives like N-methylimidazole. For example, phenyl isocyanate analogs react with cyclohexanol under 20 mol% N-methylimidazole catalysis to yield carbamates (85% yield in 24 hours) . Optimization involves varying catalysts (e.g., organometallic compounds), temperature (controlled below 93°C to avoid polymerization ), and solvent polarity. Kinetic studies (e.g., time-resolved IR spectroscopy) can monitor intermediate formation.
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and detect impurities.
- FT-IR to identify the isocyanate (-NCO) stretching band (~2,270 cm⁻¹) .
- Gas chromatography-mass spectrometry (GC-MS) for quantifying volatile byproducts.
- Elemental analysis to verify stoichiometry (C₇H₁₁NO, MW: 125.17) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods and sealed reactors to prevent exposure (PAC-1: 0.0125 ppm, PAC-3: 0.10 ppm) .
- Incompatibility Management : Avoid contact with water, alcohols, acids, and amines to prevent exothermic reactions .
- Decomposition Mitigation : Store below 25°C and monitor thermal stability (decomposes at >93°C into HCN and NOx ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?
Methodological Answer: Contradictions arise from varying experimental conditions (e.g., heating rates, atmospheric composition). To address this:
- Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products under controlled oxygen/nitrogen atmospheres.
- Compare kinetic models (e.g., Friedman vs. Kissinger methods) to determine activation energies .
- Replicate studies using standardized protocols (e.g., ASTM E537) to isolate variables like humidity.
Q. What mechanistic insights explain this compound’s reactivity in carbamate formation versus thiocarbamate synthesis?
Methodological Answer: this compound reacts efficiently with alcohols to form carbamates but fails with thiols. This disparity stems from:
- Electrophilicity Differences : The isocyanate group (-NCO) is more electrophilic than the thiocyanate (-NCS) group, favoring nucleophilic attack by alcohols.
- Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to activate thiocyanate analogs. Computational studies (DFT) can map transition states and electron density profiles .
Q. How can computational chemistry predict this compound’s behavior in novel reaction environments (e.g., infrared cavities)?
Methodological Answer:
- Electronic Structure Modeling : Use density functional theory (DFT) to calculate vibrational modes (e.g., C=O and NCO stretches) and compare with experimental IR data .
- Cavity Coupling Simulations : Model light–matter interactions in infrared cavities to predict rate enhancements or suppression in reactions .
Q. What strategies mitigate uncontrolled polymerization during large-scale reactions involving this compound?
Methodological Answer:
Q. How do environmental factors influence the persistence and degradation of this compound in ecosystems?
Methodological Answer:
- Hydrolysis Studies : Quantify degradation rates in aqueous buffers (pH 4–10) using HPLC to track half-life variations.
- Photolysis Experiments : Expose samples to UV light (254 nm) and analyze byproducts (e.g., cyclohexylamine) via LC-MS .
- Soil Sorption Tests : Measure partition coefficients (Kd) using OECD Guideline 106 to assess mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
